molecular formula C7H8INO2S B13197901 3-Iodo-5-methylbenzene-1-sulfonamide

3-Iodo-5-methylbenzene-1-sulfonamide

Cat. No.: B13197901
M. Wt: 297.12 g/mol
InChI Key: QHJYSFFOIJXCRZ-UHFFFAOYSA-N
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Description

3-Iodo-5-methylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C7H8INO2S and a molecular weight of 297.11 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a sulfonamide group attached to a benzene ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methylbenzene-1-sulfonamide typically involves the iodination of 5-methylbenzene-1-sulfonamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of 3-substituted-5-methylbenzene-1-sulfonamides.

    Oxidation: Formation of 3-iodo-5-carboxybenzene-1-sulfonamide.

    Reduction: Formation of 3-iodo-5-methylbenzene-1-sulfinamide or sulfenamide.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-5-methylbenzene-1-sulfonamide is unique due to the specific positioning of the iodine and methyl groups on the benzene ring, which influences its chemical reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it valuable in various research applications .

Properties

Molecular Formula

C7H8INO2S

Molecular Weight

297.12 g/mol

IUPAC Name

3-iodo-5-methylbenzenesulfonamide

InChI

InChI=1S/C7H8INO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)

InChI Key

QHJYSFFOIJXCRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)I)S(=O)(=O)N

Origin of Product

United States

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